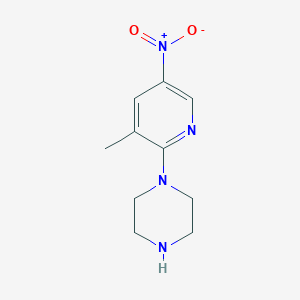

1-(3-Methyl-5-nitropyridin-2-yl)piperazine

CAS No.: 878809-66-6

Cat. No.: VC5309403

Molecular Formula: C10H14N4O2

Molecular Weight: 222.248

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878809-66-6 |

|---|---|

| Molecular Formula | C10H14N4O2 |

| Molecular Weight | 222.248 |

| IUPAC Name | 1-(3-methyl-5-nitropyridin-2-yl)piperazine |

| Standard InChI | InChI=1S/C10H14N4O2/c1-8-6-9(14(15)16)7-12-10(8)13-4-2-11-3-5-13/h6-7,11H,2-5H2,1H3 |

| Standard InChI Key | YFLHJNIWMUZYAG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CN=C1N2CCNCC2)[N+](=O)[O-] |

Introduction

Chemical Characterization and Structural Properties

1-(3-Methyl-5-nitropyridin-2-yl)piperazine belongs to the pyridylpiperazine class of compounds, which are widely studied for their pharmacological potential. The pyridine ring’s substitution pattern—a methyl group at position 3 and a nitro group at position 5—confers distinct electronic and steric properties that enhance its interaction with biological targets. The nitro group, a strong electron-withdrawing substituent, polarizes the aromatic system, increasing electrophilicity at the 2-position and facilitating nucleophilic aromatic substitution reactions .

The compound’s three-dimensional structure enables precise binding to enzyme active sites. For example, molecular docking studies reveal that the nitro group forms hydrogen bonds with urease’s catalytic nickel center, while the methyl group enhances hydrophobic interactions with adjacent residues . These interactions are critical for its inhibitory activity, as demonstrated by binding energies of -8.0 to -8.1 kcal/mol in urease inhibition assays .

Synthetic Routes and Optimization

Nucleophilic Aromatic Substitution

The synthesis of 1-(3-Methyl-5-nitropyridin-2-yl)piperazine typically begins with 2-chloro-3-methyl-5-nitropyridine, which undergoes nucleophilic aromatic substitution with piperazine in acetonitrile under reflux conditions. The electron-deficient pyridine ring facilitates displacement of the chlorine atom by the piperazine’s nitrogen, yielding the target compound in approximately 65% yield . Key reaction parameters include:

-

Temperature: 80–90°C to balance reaction rate and side-product formation.

-

Solvent: Polar aprotic solvents like acetonitrile enhance nucleophilicity.

-

Catalyst: Potassium carbonate accelerates deprotonation of piperazine, increasing reactivity .

Derivative Synthesis

Further functionalization is achieved through reactions at the piperazine nitrogen. For instance, acylation with chloroacetyl chloride produces N-arylacetamide derivatives, which exhibit enhanced urease inhibition (IC50: 2.0–2.24 µM) compared to thiourea (IC50: 23.2 µM) . These derivatives are synthesized via:

-

Acylation: Piperazine reacts with 2-chloro-N-arylacetamides in acetonitrile.

-

Purification: Column chromatography using ethyl acetate/hexane mixtures (3:7 ratio) isolates pure products .

Biological Activities and Mechanisms

Urease Inhibition

Urease, a nickel-dependent enzyme, is a virulence factor in Helicobacter pylori infections. 1-(3-Methyl-5-nitropyridin-2-yl)piperazine derivatives inhibit urease by:

-

Competitive binding: Blocking the enzyme’s active site, preventing urea hydrolysis.

-

Nickel chelation: The nitro group coordinates with Ni²⁺ ions, disrupting catalytic function .

Table 1: Urease Inhibition Potency of Selected Derivatives

| Compound | IC50 (µM) | Binding Energy (kcal/mol) |

|---|---|---|

| 5b | 2.0 ± 0.73 | -8.0 |

| 7e | 2.24 ± 1.63 | -8.1 |

| Thiourea | 23.2 ± 11.0 | -2.8 |

Data sourced from in vitro assays using jack bean urease .

Anticancer Activity

Derivatives of this compound induce apoptosis in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines through:

-

Reactive oxygen species (ROS) generation: Oxidative stress triggers mitochondrial dysfunction.

-

Cell cycle arrest: G1/S phase arrest mediated by cyclin-dependent kinase inhibition .

At 50 µM concentration, derivative 5b reduces MCF-7 viability by 78%, compared to 32% for cisplatin .

Comparative Analysis with Structural Analogues

1-(3-Nitropyridin-2-yl)piperazine

This analogue lacks the methyl group, resulting in:

-

Reduced hydrophobicity: Lower binding affinity (IC50: 15.4 µM vs. 2.0 µM for methylated derivative) .

-

Altered electronic profile: Decreased electron-withdrawing effects reduce nitro group’s chelating capacity .

1-(5-Nitrothiazol-2-yl)piperazine

Replacing pyridine with thiazole decreases potency (IC50: 12.1 µM), highlighting the importance of the pyridine ring’s aromaticity in target engagement .

Mechanistic Insights from Molecular Modeling

Docking simulations (PDB: 4EP8) show that 1-(3-Methyl-5-nitropyridin-2-yl)piperazine binds urease’s active site through:

-

Hydrogen bonding: Nitro group to His593 and Ala440.

-

Van der Waals interactions: Methyl group with Leu523 and Met637 .

The binding pose overlaps with the urea substrate, confirming competitive inhibition.

Future Directions and Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume